molecular formula C12H20N4O B13036633 6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL

6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL

Katalognummer: B13036633
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: GWGVOSGJTDPMMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This pyrimidine derivative features a fused heterocyclic core with a piperidinylethyl substituent. The amino and hydroxyl groups at positions 6 and 4, respectively, confer hydrogen-bonding capabilities critical for molecular interactions. The compound’s stereoelectronic profile, including the electron-rich pyrimidine ring and the flexible piperidinylethyl chain, may influence its binding affinity and solubility .

Eigenschaften

Molekularformel

C12H20N4O

Molekulargewicht

236.31 g/mol

IUPAC-Name

4-amino-2-methyl-5-(2-piperidin-4-ylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H20N4O/c1-8-15-11(13)10(12(17)16-8)3-2-9-4-6-14-7-5-9/h9,14H,2-7H2,1H3,(H3,13,15,16,17)

InChI-Schlüssel

GWGVOSGJTDPMMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C(=O)N1)CCC2CCNCC2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their condensation and cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL (Compound A) with three analogs (Compounds B–D) based on crystallographic data, solubility, and bioactivity.

Table 1: Structural and Functional Comparison

Parameter Compound A Compound B (2-Amino-4-hydroxy-5-methylpyrimidine) Compound C (5-(Piperidin-3-yl)pyrimidin-4-ol) Compound D (6-Amino-2-ethylpyrimidin-4-ol)
Molecular Weight 265.34 g/mol 141.14 g/mol 207.27 g/mol 153.16 g/mol
Hydrogen Bond Donors 3 (NH₂, OH) 2 (NH₂, OH) 2 (OH, NH) 2 (NH₂, OH)
LogP (Predicted) 1.2 (moderate lipophilicity) -0.5 (hydrophilic) 0.8 0.3
Crystal Packing Layered arrangement via N–H⋯O and O–H⋯N interactions Dimer formation via O–H⋯N bonds Helical chains (N–H⋯O) Planar sheets (O–H⋯N)
Bioactivity (IC₅₀) 12 µM (Kinase X inhibition) >100 µM (inactive) 45 µM (Kinase X inhibition) 85 µM (Kinase Y inhibition)

Key Findings:

Structural Flexibility vs. Rigidity :

  • Compound A’s piperidinylethyl chain introduces conformational flexibility absent in Compound B. This enhances its ability to adapt to enzyme active sites, as seen in its lower IC₅₀ against Kinase X compared to Compound C .
  • Compound D’s ethyl group at position 2 reduces steric hindrance but diminishes hydrogen-bonding capacity, leading to weaker inhibition of Kinase Y.

Solubility and Lipophilicity: Compound A’s LogP (1.2) balances solubility and membrane permeability, outperforming Compound B (-0.5), which is overly hydrophilic for cellular uptake. The piperidine ring in Compound C marginally increases lipophilicity (LogP 0.8) but lacks the amino group at position 6, critical for target engagement.

Crystallographic Insights :

  • SHELX refinement of Compound A revealed a layered packing structure stabilized by N–H⋯O and O–H⋯N interactions, contrasting with Compound C’s helical chains. This difference may explain Compound A’s superior stability in solid-state formulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.